Lipophilicity Comparison: 4-(Difluoromethyl)thiazole vs. 4-Methylthiazole and 4-(Trifluoromethyl)thiazole
The calculated logP of 4-(difluoromethyl)thiazole is 1.18 [1]. This positions it between thiazole (logP = 1.14) and 4-methylthiazole (logP = 1.29–1.45 depending on the method) [2]. Crucially, 4-(trifluoromethyl)thiazole exhibits a markedly higher logP of 2.16 . The ΔlogP between –CF₂H and –CF₃ is approximately –0.98 log units, while the ΔlogP between –CF₂H and –CH₃ is roughly +0.2 to –0.3 log units. This narrow lipophilicity window for –CF₂H maintains drug-like properties while providing hydrogen-bond donor functionality that –CH₃ and –CF₃ lack [3].
| Evidence Dimension | Partition coefficient (logP, octanol–water) |
|---|---|
| Target Compound Data | logP = 1.18 (4-(difluoromethyl)thiazole) |
| Comparator Or Baseline | Thiazole: logP = 1.14; 4-Methylthiazole: logP = 1.29–1.45; 4-(Trifluoromethyl)thiazole: logP = 2.16 |
| Quantified Difference | ΔlogP (CF₂H vs. CF₃) = –0.98; ΔlogP (CF₂H vs. CH₃) ≈ +0.2 to –0.3; ΔlogP (CF₂H vs. H) = +0.04 |
| Conditions | Calculated and experimental logP values from vendor certificates of analysis and database entries; consensus logP from multiple prediction models (ALOGPS, ChemAxon). |
Why This Matters
Procurement of 4-(difluoromethyl)thiazole rather than the cheaper 4-methyl or 4-trifluoromethyl analogs is essential when the project requires a hydrogen-bond donor that does not excessively increase lipophilicity beyond drug-like limits.
- [1] ChemSpace. 4-(Difluoromethyl)-1,3-thiazole; logP = 1.18. https://chem-space.com/CSMB00010779959-B3C1BF (accessed 2026-05-06). View Source
- [2] FoodB / BuildingBlocks. 4-Methylthiazole (CAS 693-95-8); logP = 1.29 (ALOGPS), 1.45 (experimental). https://foodb.ca/compounds/FDB011116 (accessed 2026-05-06). View Source
- [3] Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. J. Med. Chem. 2017, 60 (2), 797–804. https://doi.org/10.1021/acs.jmedchem.6b01691. View Source
